molecular formula C13H17NO3 B3034968 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone CAS No. 26163-70-2

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

Cat. No. B3034968
CAS RN: 26163-70-2
M. Wt: 235.28 g/mol
InChI Key: OZIRLMGKOFMCJS-UHFFFAOYSA-N
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Description

“1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone” is an androgen receptor (AR) antagonist . It is an anti-androgen that effectively suppresses the growth of both androgen-dependent (LNCaP) and androgen-independent prostate cancer cell lines (C4-2 and CWR22rv) that express AR .


Molecular Structure Analysis

The molecular structure of “1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone” is complex. It includes a 3,4-dihydro-1H-isoquinoline ring system with methoxy groups at the 6 and 7 positions . The InChI string for this compound is InChI=1S/C13H17NO4/c1-17-11-5-9-3-4-14 (8-13 (15)16)7-10 (9)6-12 (11)18-2/h5-6H,3-4,7-8H2,1-2H3, (H,15,16) .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Heterocyclic Compounds : Research has demonstrated the synthesis of various heterocyclic compounds using 6,7-dimethoxy-3,4-dihydroisoquinoline, a related compound. These syntheses contribute to expanding the library of organic compounds for potential applications in drug development and other chemical industries (Rozwadowska, Sulima, & Gzella, 2002).

  • Crystal Structure Studies : The crystal and molecular structure of related compounds have been studied, providing insights into their chemical properties and potential applications in materials science and pharmaceuticals (Khalturina, Shklyaev, Aliev, & Maslivets, 2009).

Chemical Reactions and Properties

  • Heterocyclization Reactions : Studies have shown that 6,7-dimethoxy-3,4-dihydroisoquinoline can undergo various heterocyclization reactions, leading to the formation of novel compounds. These reactions are significant for the development of new chemical entities with potential applications in medicinal chemistry and drug design (Osyanin, Ivleva, Osipov, & Klimochkin, 2011).

Applications in Drug Development

  • Synthesis of Novel Heterocycles : Research has been conducted on the synthesis of novel heterocyclic structures using derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline. These studies are essential for discovering new drugs and therapeutic agents (Sobarzo-Sánchez, Uriarte, Santana, Tapia, & Pérez Lourido, 2010).

  • Cytotoxicity and Docking Simulation Studies : Investigations into the cytotoxic effects of certain compounds derived from 6,7-dimethoxy-3,4-dihydroisoquinoline have been conducted, providing valuable insights for cancer research and the development of chemotherapeutic agents (Saleh, Hassaneen, Mohamed, & Mohamed, 2020).

  • Local Anesthetic Activity and Toxicity Studies : Evaluation of the local anesthetic activity and toxicity of derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline has been carried out, suggesting potential applications in developing new anesthetic agents (Azamatov, Zhurakulov, Vinogradova, Tursunkhodzhaeva, Malatani, Aldurdunji, Tiezzi, & Mamadalieva, 2023).

Mechanism of Action

As an androgen receptor antagonist, “1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone” likely works by binding to the androgen receptor and blocking its activation by androgens . This can inhibit the growth of prostate cancer cells that rely on androgens for growth .

properties

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(15)14-5-4-10-6-12(16-2)13(17-3)7-11(10)8-14/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIRLMGKOFMCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C2C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 6,7-dimethoxy-1,2, 3,4-tetrahydroisoquinoline (3.00 g, 15.4 mmol, 1.00 equiv) in anhydrous pyridine (100 mL) under argon at room temperature was added acetic anhydride (14.5 mL, 154 mmol, 10.0 equiv) over 15 min. The resulting mixture was stirred at room temperature for 2 h, and then at reflux for 6 h. The volatiles were removed by rotary evaporation at 80° C. under high vacuum. The residue was flash chromatographed on silica gel (MeOH-CH2Cl2 8:92) to afford 3.21 g (89%) of viscous brown oil. The 1H NMR spectrum reflected the presence of two slowly interconverting conformers in a ratio of 1.2 :1 at room temperature. 1H NMR (300 MHz, CDCl3) for conformer 1: δ 2.18 (s, 3 H), 2.83 (t, J=5.9 Hz, 2 H), 3.67 (t, J=5.9 Hz, 2 H), 3.86 (s, 3 H), 3.87 (s, 3 H), 4.66 (s, 2 H), 6.63 (s, 1 H), 6.65(s, 1 H). For conformer 2:δ 2.19 (s, 3 H), 2.77 (t, J=5.9 Hz, 2 H), 3.81 (t, J=5.9 Hz, 2 H), 3.86 (s, 3 H), 3.87 (s, 3 H), 4.56 (s, 2 H), 6.59 (s, 1 H), 6.63 (s, 1 H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

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